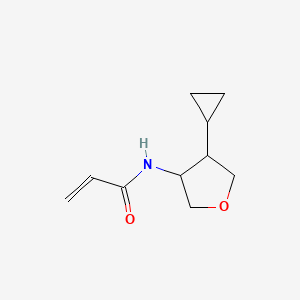
N-(4-Cyclopropyloxolan-3-yl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Cyclopropyloxolan-3-yl)prop-2-enamide, also known as CP-544326, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a selective antagonist of the chemokine receptor CXCR2, which is involved in various inflammatory and immune responses.
Mecanismo De Acción
N-(4-Cyclopropyloxolan-3-yl)prop-2-enamide selectively antagonizes the CXCR2 receptor, which is expressed on various immune cells such as neutrophils, macrophages, and T cells. CXCR2 is involved in various inflammatory and immune responses, including chemotaxis, degranulation, and cytokine production. N-(4-Cyclopropyloxolan-3-yl)prop-2-enamide inhibits the binding of CXCR2 to its ligands, such as interleukin-8 (IL-8), which leads to the suppression of immune and inflammatory responses.
Biochemical and Physiological Effects:
N-(4-Cyclopropyloxolan-3-yl)prop-2-enamide has been shown to have various biochemical and physiological effects in preclinical studies. In animal models of asthma and COPD, N-(4-Cyclopropyloxolan-3-yl)prop-2-enamide has been shown to reduce airway inflammation and hyperresponsiveness, which are hallmark features of these diseases. In animal models of rheumatoid arthritis, N-(4-Cyclopropyloxolan-3-yl)prop-2-enamide has been shown to reduce joint inflammation and destruction. Additionally, N-(4-Cyclopropyloxolan-3-yl)prop-2-enamide has been shown to reduce the recruitment of neutrophils and other immune cells to the site of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(4-Cyclopropyloxolan-3-yl)prop-2-enamide is its selectivity for the CXCR2 receptor, which minimizes off-target effects. Additionally, N-(4-Cyclopropyloxolan-3-yl)prop-2-enamide has demonstrated efficacy in various animal models of inflammatory and immune-related diseases. However, one of the limitations of N-(4-Cyclopropyloxolan-3-yl)prop-2-enamide is its poor solubility in aqueous solutions, which can limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for the research and development of N-(4-Cyclopropyloxolan-3-yl)prop-2-enamide. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, further preclinical studies are needed to investigate the efficacy of N-(4-Cyclopropyloxolan-3-yl)prop-2-enamide in other inflammatory and immune-related diseases. Finally, clinical trials are needed to evaluate the safety and efficacy of N-(4-Cyclopropyloxolan-3-yl)prop-2-enamide in humans.
Métodos De Síntesis
The synthesis of N-(4-Cyclopropyloxolan-3-yl)prop-2-enamide involves a multi-step process that starts with the reaction of 2-cyclopropylacetaldehyde with ethyl acrylate to form the corresponding enamine. The enamine is then reacted with 3-chloropropionyl chloride to form the key intermediate, which is subsequently treated with oxalyl chloride and then reacted with 3-aminooxetane-2-carboxamide to form N-(4-Cyclopropyloxolan-3-yl)prop-2-enamide.
Aplicaciones Científicas De Investigación
N-(4-Cyclopropyloxolan-3-yl)prop-2-enamide has been extensively studied for its potential therapeutic applications in various inflammatory and immune-related diseases such as asthma, chronic obstructive pulmonary disease (COPD), and rheumatoid arthritis. In preclinical studies, N-(4-Cyclopropyloxolan-3-yl)prop-2-enamide has demonstrated efficacy in reducing airway inflammation and hyperresponsiveness in animal models of asthma and COPD. Additionally, N-(4-Cyclopropyloxolan-3-yl)prop-2-enamide has been shown to reduce joint inflammation and destruction in animal models of rheumatoid arthritis.
Propiedades
IUPAC Name |
N-(4-cyclopropyloxolan-3-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-2-10(12)11-9-6-13-5-8(9)7-3-4-7/h2,7-9H,1,3-6H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMEDPFQUVRCEMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1COCC1C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Cyclopropyloxolan-3-yl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclopropyl-3-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2870927.png)
![6-(3-Fluorophenyl)-2-[1-(quinoxaline-6-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2870928.png)
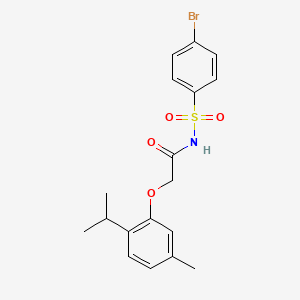
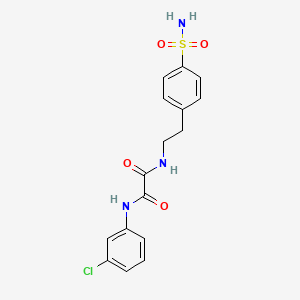
![(1R,5S)-N-(tert-butyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide](/img/structure/B2870934.png)
![2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2870935.png)
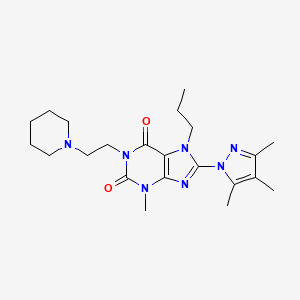
![2-[(2-Chloro-6-fluorophenyl)methyl]-6-(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
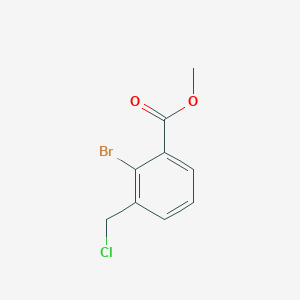
![2-[(3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2870941.png)
![3-amino-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-N-(oxolan-2-ylmethyl)-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2870943.png)
![N-(3-chloro-2-methylphenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide](/img/structure/B2870944.png)
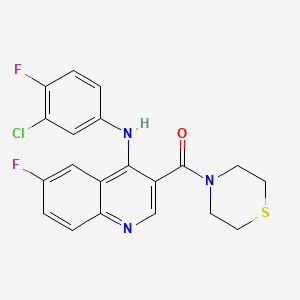
![N-(cyanomethyl)-2-[4-(2-fluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-phenylacetamide](/img/structure/B2870946.png)